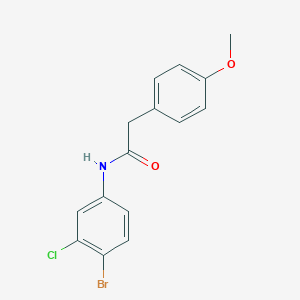![molecular formula C16H18N2O3S2 B325033 N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B325033.png)
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C16H18N2O3S2 and a molecular weight of 350.45572 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a thiophene ring. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-(1-piperidinylsulfonyl)aniline with 2-thiophenecarboxylic acid chloride under appropriate conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
科学研究应用
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
作用机制
The mechanism of action of N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
相似化合物的比较
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide can be compared with similar compounds such as N-[4-(1-piperidinylsulfonyl)phenyl]acetamide and N-[4-(1-piperidinylsulfonyl)phenyl]thiourea. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has an acetamide group instead of a thiophene ring, which affects its reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it valuable for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its applications and develop new compounds with similar or enhanced properties.
属性
分子式 |
C16H18N2O3S2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
N-(4-piperidin-1-ylsulfonylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(15-5-4-12-22-15)17-13-6-8-14(9-7-13)23(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) |
InChI 键 |
ISFVSKCFWWUKHS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,4-Bis[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B324963.png)
![N,N'-1,5-naphthalenediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B324964.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B324965.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B324966.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B324974.png)
